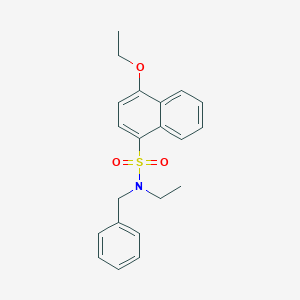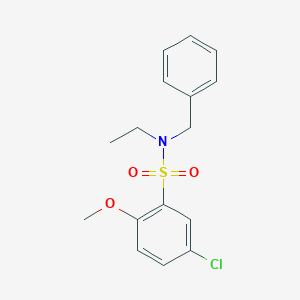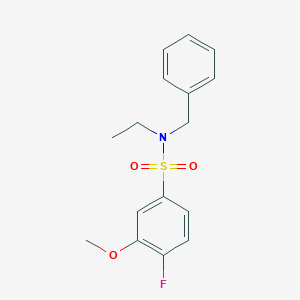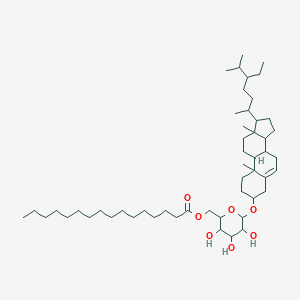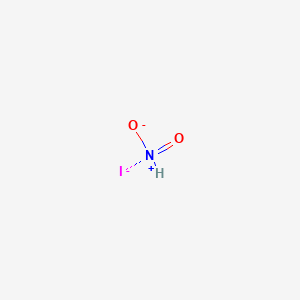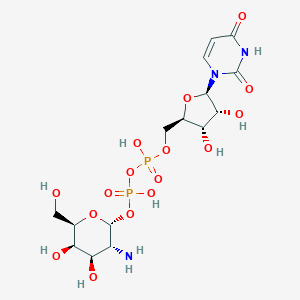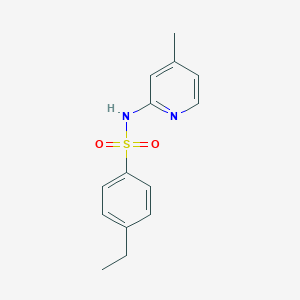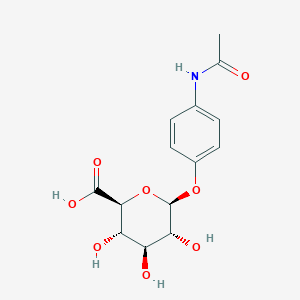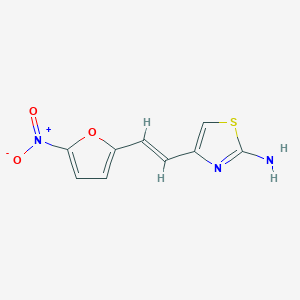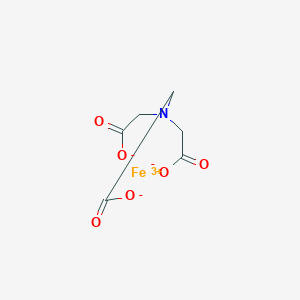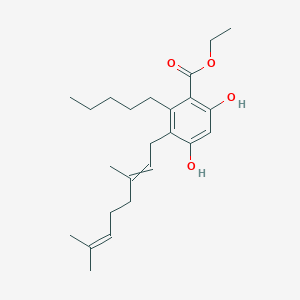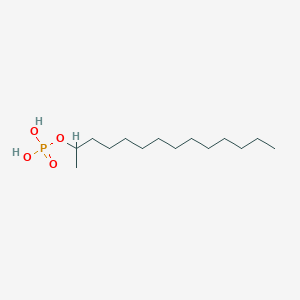
Dodecylethylphosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dodecylethylphosphate (DEP) is an organic compound that belongs to the class of phosphate esters. It is widely used in various industries as a plasticizer, solvent, and flame retardant. DEP is also used as an additive in lubricants, coatings, and adhesives. In recent years, DEP has gained attention in scientific research due to its potential applications in various fields, including biomedical research, environmental science, and material science.
Applications De Recherche Scientifique
Dodecylethylphosphate has been extensively studied for its potential applications in various fields of scientific research. In biomedical research, Dodecylethylphosphate has been shown to have anti-inflammatory and anti-cancer properties. It has also been used as a drug delivery agent due to its ability to penetrate cell membranes. In environmental science, Dodecylethylphosphate has been studied as a potential alternative to traditional solvents and plasticizers, which are known to be toxic and harmful to the environment. In material science, Dodecylethylphosphate has been used as a flame retardant and plasticizer in the production of various materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of Dodecylethylphosphate is not fully understood. However, it is believed that Dodecylethylphosphate exerts its effects by modulating various signaling pathways in cells. In particular, Dodecylethylphosphate has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. Dodecylethylphosphate has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Dodecylethylphosphate has been shown to have various biochemical and physiological effects. In vitro studies have shown that Dodecylethylphosphate can inhibit the proliferation of cancer cells and induce apoptosis. Dodecylethylphosphate has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In animal studies, Dodecylethylphosphate has been shown to have neuroprotective effects and to improve cognitive function. However, the exact mechanisms underlying these effects are still not fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
Dodecylethylphosphate has several advantages for use in laboratory experiments. It is a relatively stable and non-toxic compound, making it safe to handle and use. Dodecylethylphosphate is also readily available and relatively inexpensive. However, Dodecylethylphosphate has some limitations. It has a low boiling point, which can make it difficult to work with in certain experimental conditions. Additionally, Dodecylethylphosphate can interfere with certain analytical techniques, such as gas chromatography.
Orientations Futures
There are several future directions for research on Dodecylethylphosphate. In biomedical research, Dodecylethylphosphate could be further studied as a potential anti-cancer agent and drug delivery agent. In environmental science, Dodecylethylphosphate could be studied as a potential alternative to traditional solvents and plasticizers. In material science, Dodecylethylphosphate could be further studied as a flame retardant and plasticizer in the production of various materials. Additionally, more research is needed to fully understand the mechanisms underlying the effects of Dodecylethylphosphate on cells and organisms.
Conclusion:
In conclusion, Dodecylethylphosphate is an organic compound with potential applications in various fields of scientific research. It is synthesized by the reaction of dodecanol with phosphorus pentoxide and phosphorus oxychloride. Dodecylethylphosphate has been extensively studied for its potential anti-inflammatory, anti-cancer, and neuroprotective effects. It has also been studied as a potential alternative to traditional solvents and plasticizers. Dodecylethylphosphate has several advantages for use in laboratory experiments, including its stability and non-toxicity. However, it also has some limitations, such as its low boiling point. Future research on Dodecylethylphosphate could focus on its potential applications in biomedical research, environmental science, and material science.
Méthodes De Synthèse
Dodecylethylphosphate can be synthesized by the reaction of dodecanol with phosphorus pentoxide and phosphorus oxychloride. The reaction takes place in the presence of a catalyst, such as sulfuric acid or pyridine. The resulting product is a clear, colorless liquid with a characteristic odor.
Propriétés
Numéro CAS |
17351-51-8 |
|---|---|
Formule moléculaire |
C14H31O4P |
Poids moléculaire |
294.37 g/mol |
Nom IUPAC |
tetradecan-2-yl dihydrogen phosphate |
InChI |
InChI=1S/C14H31O4P/c1-3-4-5-6-7-8-9-10-11-12-13-14(2)18-19(15,16)17/h14H,3-13H2,1-2H3,(H2,15,16,17) |
Clé InChI |
PKDGCZDUEYKNSH-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCC(C)OP(=O)(O)O |
SMILES canonique |
CCCCCCCCCCCCC(C)OP(=O)(O)O |
Synonymes |
dodecyl ethyl phosphate dodecylethylphosphate dodecylethylphosphate, sodium salt |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]-3-isopropylbenzenesulfonamide](/img/structure/B230792.png)
![1-[(2,5-Diethoxy-4-methylphenyl)sulfonyl]piperidine](/img/structure/B230799.png)
![1,3-Benzodioxol-5-yl[4-(2,5-dichlorophenyl)piperazin-1-yl]methanone](/img/structure/B230802.png)
